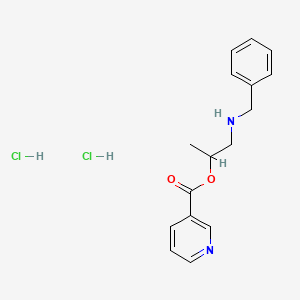
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid group, an ester linkage, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride typically involves multiple steps, starting with the preparation of the pyridinecarboxylic acid derivative. The esterification of the carboxylic acid group is achieved using appropriate alcohols under acidic conditions. The introduction of the amine group is carried out through nucleophilic substitution reactions, often using benzylamine or similar reagents. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester or amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or primary amines.
Scientific Research Applications
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (3-Pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the ester and amine groups.
Isonicotinic acid (4-Pyridinecarboxylic acid): Similar structure with the carboxylic acid group in a different position.
Picolinic acid (2-Pyridinecarboxylic acid): Another isomer with the carboxylic acid group in the 2-position.
Uniqueness
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
89054-82-0 |
|---|---|
Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-(benzylamino)propan-2-yl pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-13(10-18-11-14-6-3-2-4-7-14)20-16(19)15-8-5-9-17-12-15;;/h2-9,12-13,18H,10-11H2,1H3;2*1H |
InChI Key |
TWYLDNMOPZUPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)OC(=O)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















